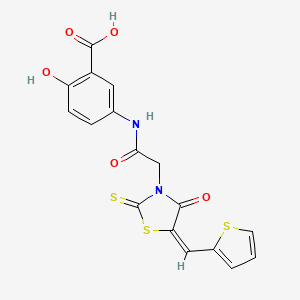

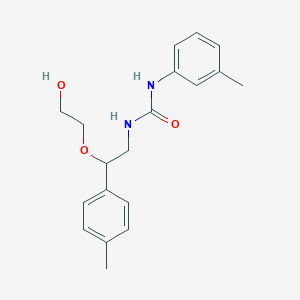

![molecular formula C16H13NO3S B2790621 Benzo[d]thiazol-2-ylmethyl 2-phenoxyacetate CAS No. 392248-57-6](/img/structure/B2790621.png)

Benzo[d]thiazol-2-ylmethyl 2-phenoxyacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazol-2-ylmethyl 2-phenoxyacetate is a chemical compound that has been studied for various applications. It is related to the benzo[d]thiazol-2-yl class of compounds, which have been found to have potential in various fields such as medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

These compounds have been synthesized via various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using a variety of techniques. For example, their solubility in organic solvents and selectivity for certain ions have been studied .Scientific Research Applications

Benzo[d]thiazol-2-ylmethyl 2-phenoxyacetate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells by inhibiting certain enzymes and signaling pathways. In agriculture, this compound has been studied for its insecticidal and fungicidal properties. It has shown activity against a wide range of pests and pathogens, making it a potential candidate for the development of new pesticides. In material science, this compound has been studied for its potential applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

Target of Action

Benzo[d]thiazol-2-ylmethyl 2-phenoxyacetate is a compound that has been found to have potent activity as a quorum sensing inhibitor . Quorum sensing is a well-known term for describing bacterial cell–cell communication . The primary targets of this compound are the LasB and PqsR systems in Gram-negative bacteria .

Mode of Action

The compound interacts with its targets by binding to the active site of the Pseudomonas aeruginosa quorum sensing LasR system . This interaction inhibits the quorum sensing pathways, which are used by bacteria to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Biochemical Pathways

The compound affects the quorum sensing pathways in bacteria . These pathways are used by bacteria to coordinate their behavior in response to changes in population density . By inhibiting these pathways, the compound disrupts the bacteria’s ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors .

Pharmacokinetics

Thiazoles, which are part of the compound’s structure, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the inhibition of quorum sensing in bacteria . This leads to a reduction in the bacteria’s ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors . This makes the compound a potential candidate for the development of new antimicrobial treatments .

Action Environment

The action of this compound is influenced by the environment in which it is used. For example, the compound’s solubility properties could affect its efficacy in different environments . Additionally, the compound’s activity could be influenced by factors such as the presence of other substances, pH, temperature, and the specific strain of bacteria being targeted .

Advantages and Limitations for Lab Experiments

One of the advantages of using Benzo[d]thiazol-2-ylmethyl 2-phenoxyacetate in lab experiments is its diverse biological activities. This compound has shown potential as an anticancer agent, insecticide, and fungicide, making it a useful tool for studying different biological processes. Another advantage is its relative ease of synthesis, which allows for large-scale production. However, one of the limitations of using this compound is its potential toxicity to non-target organisms. It is important to use caution when handling and disposing of this compound to minimize its impact on the environment.

Future Directions

There are several future directions for research on Benzo[d]thiazol-2-ylmethyl 2-phenoxyacetate. In medicinal chemistry, further studies are needed to optimize its anticancer activity and minimize its toxicity to normal cells. In agriculture, research is needed to develop new formulations and delivery systems that can enhance its efficacy and minimize its impact on non-target organisms. In material science, this compound can be further studied for its potential applications in the development of new materials, such as polymers and coatings. Overall, this compound has shown great potential for various applications, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of Benzo[d]thiazol-2-ylmethyl 2-phenoxyacetate can be achieved through a multistep process. One of the common methods involves the reaction of 2-mercaptobenzothiazole with chloroacetic acid to form 2-(chloroacetyl)benzo[d]thiazole. This intermediate compound is then reacted with phenol in the presence of a base to obtain this compound. Other methods involve the use of different starting materials and reaction conditions.

properties

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 2-phenoxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c18-16(11-19-12-6-2-1-3-7-12)20-10-15-17-13-8-4-5-9-14(13)21-15/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJYRWJBDIBWNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)OCC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

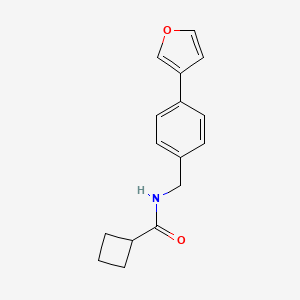

![1-(1,3-Benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2790541.png)

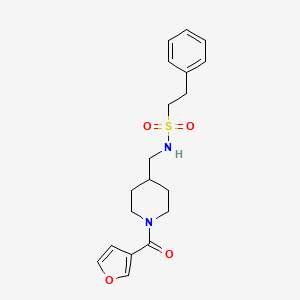

![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2790547.png)

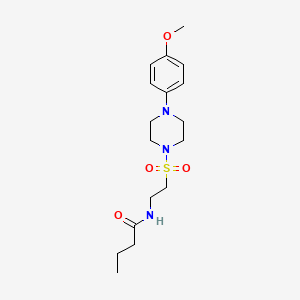

![N-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2790550.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide](/img/structure/B2790552.png)

![2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2790555.png)

![1-[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2790560.png)